

"non-invasive methods for sampling 2-Nonenal from human skin"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nonenal

Cat. No.: B146743

[Get Quote](#)

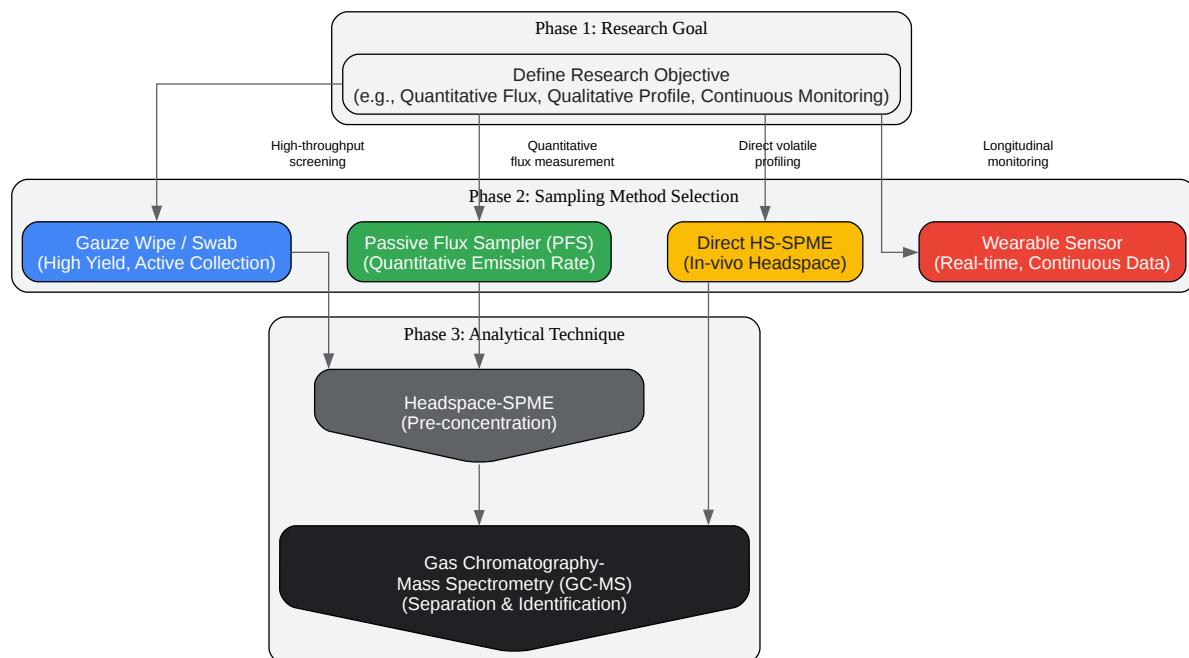
An Application Guide to Non-Invasive Sampling of **2-Nonenal** from Human Skin

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-Nonenal in Skin Volatilomics

Human skin continuously emits a complex mixture of volatile organic compounds (VOCs) that provides a window into underlying metabolic processes, microbial activity, and environmental exposures.^{[1][2]} Among these VOCs, **trans-2-nonenal** has garnered significant scientific interest. It is an unsaturated aldehyde identified as a key component of age-related changes in body odor, often described as a greasy or grassy scent.^[3] Research has shown that the presence of **2-nonenal** on the skin surface tends to increase with age, potentially linked to the oxidative degradation of omega-7 unsaturated fatty acids in skin lipids.^[3]

The ability to accurately and non-invasively sample **2-nonenal** is crucial for a variety of research and development applications. In dermatology and cosmetics, it serves as a biomarker for evaluating the efficacy of products aimed at mitigating age-related body odor. In clinical research, it holds potential as a non-invasive indicator of metabolic changes and oxidative stress.^[4] This guide provides detailed application notes and protocols for the most effective non-invasive methods to sample **2-nonenal** from human skin, designed for researchers, scientists, and drug development professionals.


Chapter 1: Foundational Principles of Skin VOC Sampling

The primary challenge in analyzing **2-nonenal** from skin is its presence in trace amounts within a complex matrix.^{[5][6]} Therefore, the chosen sampling method must be both sensitive and robust. Non-invasive techniques are paramount for studies involving human subjects, ensuring participant comfort and compliance. The methods described herein can be broadly categorized based on their collection principle: active collection via direct contact and passive collection from the headspace above the skin.

Causality in Method Selection

The choice of sampling method is not arbitrary; it is dictated by the physicochemical properties of **2-nonenal** and the specific research question. **2-Nonenal** is a semi-volatile compound, meaning it does not vaporize as readily from the skin surface as smaller VOCs. Studies have shown that active collection methods, such as wiping the skin, are more effective for capturing **2-nonenal** than passive methods that rely on its natural volatilization at body temperature.^[5] Subsequent analysis almost universally employs Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity, specificity, and the availability of extensive mass spectral libraries for compound identification.^[7]

The following diagram illustrates the decision-making workflow for selecting a sampling and analysis method.

[Click to download full resolution via product page](#)

Caption: Method Selection Workflow for **2-Nonenal** Analysis.

Chapter 2: Gauze Wiping with Headspace Solid-Phase Microextraction (HS-SPME)

This combination is one of the most robust and widely validated methods for **2-nonenal** analysis.^{[5][8]} The active wiping step efficiently collects semi-volatile compounds from the skin surface, and the subsequent HS-SPME step provides a solvent-free method for concentrating the analyte before GC-MS injection.^{[9][10]} This method has demonstrated high sensitivity, with a limit of detection (LOD) for **2-nonenal** reported at 22 pg.^{[5][6][11]}

Protocol 2.1: Sample Collection via Gauze Wiping

Objective: To efficiently and reproducibly collect **2-nonenal** and other VOCs from a defined area of skin.

Materials:

- Sterile medical-grade gauze pads (pre-cleaned by baking at a high temperature, e.g., 120°C, to remove contaminants).
- 40 mL clear glass vials with PTFE-lined screw caps.
- Forceps (sterilized with solvent and baked).
- 70% ethanol solution for skin cleaning (if required by study design).
- Gloves (nitrile, powder-free).

Procedure:

- Subject Preparation: Instruct subjects to avoid using scented soaps, lotions, or perfumes for at least 24 hours before sampling.
- Site Selection: Identify the sampling site. The nape of the neck is a common site due to the high density of sebaceous glands, a potential source of **2-nonenal** precursors.^[12]
- Collection: a. Using sterile forceps, take one pre-cleaned gauze pad. b. Firmly wipe a predefined area of the skin (e.g., 10 cm x 10 cm) for a standardized duration (e.g., 10 seconds). The pressure and wiping pattern should be consistent across all subjects. c. Immediately place the gauze pad into a labeled 40 mL glass vial. d. Tightly seal the vial with the PTFE-lined cap.

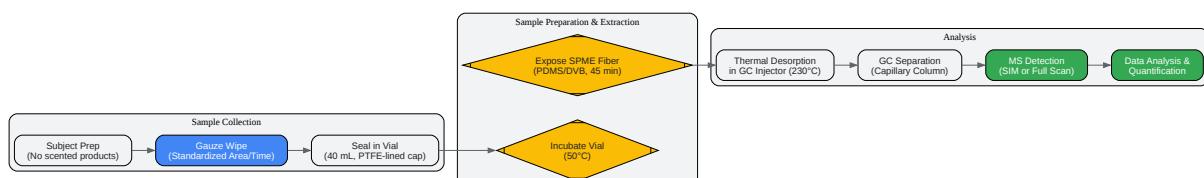
- Storage: Samples should be stored refrigerated until analysis to minimize analyte degradation. Studies show that **2-nonenal** is stable on gauze for up to 6 hours at room temperature, but can decrease by 40% after 24 hours.[11]

Protocol 2.2: HS-SPME and GC-MS Analysis

Objective: To extract, concentrate, separate, and identify **2-nonenal** from the collected gauze sample.

Instrumentation & Materials:

- SPME Fiber Assembly: A 65 μm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is highly effective for **2-nonenal**.[5]
- Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
- DB-1 or similar non-polar capillary column.
- Autosampler with SPME capabilities or a manual SPME holder.
- Heater block or water bath for vial incubation.


Procedure:

- HS-SPME Extraction: a. Place the sample vial into a heater block and incubate at 50°C. This temperature is chosen to facilitate the partitioning of **2-nonenal** into the vial's headspace without being significantly affected by ambient temperature fluctuations.[5] b. After a brief equilibration period (e.g., 5 minutes), introduce the SPME fiber into the headspace of the vial (do not touch the gauze). c. Expose the fiber to the headspace for 45 minutes to allow for efficient extraction and enrichment of **2-nonenal**.[5][6]
- GC-MS Analysis: a. After extraction, immediately transfer the SPME fiber to the heated injector port of the GC-MS, set to 230°C for thermal desorption. b. The GC oven temperature program should be optimized to separate **2-nonenal** from other VOCs. A typical program might start at 40°C and ramp up to 250°C. c. The mass spectrometer should be operated in Selective Ion Monitoring (SIM) mode for quantitative analysis, targeting characteristic ions of

2-nonenal (e.g., m/z 41, 55, 70, 81, 98). For qualitative screening, a full scan mode (e.g., m/z 30-150) can be used.[5]

- Validation and Quantification: a. A calibration curve should be generated using standard solutions of **2-nonenal** applied to blank gauze pads and analyzed under the same conditions. b. The linearity for this method has been established in the range of 1–50 ng with a high correlation coefficient ($r = 0.991$).[5][6]

The following diagram outlines this entire workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for Gauze Wipe Sampling and HS-SPME-GC/MS Analysis.

Chapter 3: Alternative and Emerging Sampling Technologies

While the gauze wipe/HS-SPME method is highly effective, other techniques offer unique advantages for specific applications.

Passive Flux Sampler (PFS)

A passive flux sampler is a device placed on the skin to create a small, enclosed headspace. [12] VOCs emanating from the skin diffuse and are trapped by an adsorbent material within the sampler. This method is advantageous for calculating the actual emission flux (e.g., ng/cm²/hour) of a compound from the skin, providing more quantitative data than a simple wipe. [8][12]

- Principle: Fick's law of diffusion. The known geometry of the sampler and the sampling time allow for the calculation of the emission rate.
- Protocol Summary: The PFS device is placed on the skin for a defined period (e.g., 20 minutes to several hours). The adsorbent is then removed and analyzed, typically by thermal desorption or solvent extraction followed by GC-MS.[8]
- Best For: Quantitative studies requiring precise measurement of emission rates over time.

Direct In Vivo HS-SPME

This technique involves placing an SPME fiber directly near the skin's surface to sample the airborne VOCs in the immediate vicinity.[7][9] This method minimizes sample handling but can be less efficient for semi-volatiles like **2-nonenal** compared to active wiping.[5]

- Principle: Direct adsorption of VOCs from the skin's boundary layer onto the SPME fiber.
- Protocol Summary: A specialized apparatus holds the SPME fiber at a fixed distance from the skin for a set duration. The fiber is then directly desorbed in the GC-MS injector.
- Best For: Profiling the most volatile compounds emanating from the skin with minimal sample preparation.

Wearable Sensors

The frontier of skin VOC analysis lies in the development of wearable sensors.[1][2] These devices are designed for continuous, real-time monitoring of skin emissions, offering the potential to track dynamic changes in VOC profiles in response to diet, stress, or disease progression.[13][14]

- Principle: Employ various sensing technologies, including chemiresistors or colorimetric arrays, that change their properties in the presence of target VOCs.[1][15]
- Status: While still an emerging technology, wearable sensors have been developed that can measure total VOCs, CO₂, and other gases from the skin.[13][14] Specific sensors for **2-nonenal** are a key area of ongoing research.
- Best For: Longitudinal and real-time health monitoring applications.

Chapter 4: Data Summary and Method Comparison

The choice of method depends on a trade-off between sensitivity, quantitativity, throughput, and the desired temporal resolution.

Method	Principle	Key Advantage(s)	Key Limitation(s)	Sensitivity (LOD)	Throughput
Gauze Wipe + HS-SPME	Active collection followed by headspace concentration	High sensitivity, robust, good for semi-volatiles.[5][8]	Provides concentration, not emission rate; potential for sample contamination.	22 pg[5][6]	High
Passive Flux Sampler (PFS)	Passive diffusion and adsorption.	Quantitative emission flux data.[12]	Can require longer sampling times; device cost and complexity.	Method Dependent	Medium
Direct in vivo HS-SPME	Direct headspace adsorption.	Minimal sample handling, good for highly volatile compounds. [9]	Less efficient for semi-volatiles like 2-nonenal; subject must remain still.[5]	Method Dependent	Medium
Wearable Sensors	Real-time chemical sensing.	Continuous, longitudinal data; non-invasive monitoring.[1][2]	Currently limited specificity for 2-nonenal; requires significant validation.[15]	Sensor Dependent	N/A (Continuous)

References

- Saito, K., et al. (2021). Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of **2-Nonenal** and Its Application to Body Odor Analysis.

Molecules.

- Morrin, A., & Swami, N. S. (2025). Monitoring Skin Volatile Emissions Using Wearable Sensors. *Annual Review of Analytical Chemistry*.
- Duffy, E., et al. (2018). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. *Molecules*.
- IEEE Xplore. (N/A). Wearable skin vapor sensing system for continuous monitoring of various health and lifestyles. *IEEE Conference Publication*.
- Annual Reviews. (2025). Monitoring Skin Volatile Emissions Using Wearable Sensors. *Annual Review of Analytical Chemistry*.
- Clinical Lab Products. (2025). Wearable Device Can Measure Health from Skin VOCs and CO₂. *Clinical Lab Products*.
- R Discovery. (2025). Monitoring Skin Volatile Emissions Using Wearable Sensors.
- ResearchGate. (N/A). Comparison of **2-nonenal** contents in body odor samples collected from...
- ResearchGate. (N/A). Measurement of **2-nonenal** and diacetyl emanating from human skin surface employing passive flux sampler – GCMS system | Request PDF.
- Sekine, Y., et al. (2016). Measurement of **2-nonenal** and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system. *Journal of Chromatography B*.
- PubMed. (2021). Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of **2-Nonenal** and Its Application to Body Odor Analysis. *Molecules*.
- Haze, S., et al. (2001). **2-Nonenal** newly found in human body odor tends to increase with aging. *Journal of Investigative Dermatology*.
- Li, D., et al. (2018). Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. *Journal of Pharmaceutical Analysis*.
- Saito, K. (2023). Solid-Phase Microextraction and Related Techniques in Bioanalysis. *Molecules*.
- ResearchGate. (2021). (PDF) Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of **2-Nonenal** and Its Application to Body Odor Analysis.
- Sousa, G. L. C., et al. (2019). Determination and Profiling of Human Skin Odors Using Hair Samples. *Journal of the Brazilian Chemical Society*.
- ResearchGate. (N/A). Circadian rhythm of **2-nonenal** emission from skin (forehead) (average...).
- Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of. *Journal of Molecular Biomarkers & Diagnosis*.
- iGEM Paris Bettencourt. (2014). Project/Old People Smell.

- ResearchGate. (2015). (PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer.
- CNGBdb. (2021). Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of **2-Nonenal** and Its Application to Body Odor Analysis.
- Lee, H., et al. (2024). Eggplant Phenolamides: **2-Nonenal** Scavenging and Skin Protection Against Aging Odor. Molecules.
- ResearchGate. (2001). **2-Nonenal** Newly Found in Human Body Odor Tends to Increase with Aging.
- Iwasaki, Y., et al. (2023). Gas-Phase Biosensors (Bio-Sniffers) for Measurement of **2-Nonenal**, the Causative Volatile Molecule of Human Aging-Related Body Odor. Chemosensors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Monitoring Skin Volatile Emissions Using Wearable Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. [PDF] 2-Nonenal newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]
- 4. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of 2-Nonenal, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]

- 10. Solid-phase microextraction technology for in vitro and in vivo metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of 2-nonenal and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wearable skin vapor sensing system for continuous monitoring of various health and lifestyles | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. clpmag.com [clpmag.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. ["non-invasive methods for sampling 2-Nonenal from human skin"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146743#non-invasive-methods-for-sampling-2-nonenal-from-human-skin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com